molecular formula C16H12O6 B13442954 Diosmeting 13C d3

Diosmeting 13C d3

Cat. No.: B13442954
M. Wt: 304.27 g/mol
InChI Key: MBNGWHIJMBWFHU-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Diosmetin 13C d3" is a stable isotope-labeled compound, likely a derivative of diosmetin (a naturally occurring flavonoid) enriched with carbon-13 (13C) and deuterium (d3). These compounds are synthesized for advanced analytical applications, including nuclear magnetic resonance (NMR) spectroscopy, isotopic tracing in metabolic studies, and drug development. Isotopic labeling enhances detection sensitivity and enables precise tracking of molecular behavior in complex systems. For example, Iodomethane-13C,d3 is characterized by high isotopic purity (99 atom% 13C, 99.5 atom% D) and stability, with a density of 2.340 g/mL .

Properties

Molecular Formula

C16H12O6

Molecular Weight

304.27 g/mol

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one

InChI

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3

InChI Key

MBNGWHIJMBWFHU-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diosmeting 13C d3 involves the incorporation of carbon-13 and deuterium into the diosmetin molecule. This can be achieved through isotopic labeling techniques, where the precursor molecules are enriched with 13C and d3. The reaction conditions typically involve controlled environments to ensure the precise incorporation of these isotopes .

Industrial Production Methods

Industrial production of this compound requires advanced facilities capable of handling isotopic labeling. The process involves the use of specialized equipment to maintain the purity and consistency of the labeled compound. The production scale can vary depending on the demand for research and industrial applications .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Diosmetin-13C d3 retains the core flavone structure of diosmetin (5,7,3′-trihydroxy-4′-methoxyflavone) with three deuterium atoms and carbon-13 isotopes incorporated at specific positions. Key reactive sites include:

  • Hydroxyl groups at positions 5, 7, and 3′, which participate in hydrogen bonding and redox reactions.

  • Methoxy group at position 4′, which influences electron distribution and steric effects.

  • Deuterium substitution , altering reaction kinetics due to the kinetic isotope effect (KIE), particularly in metabolic hydroxylation and oxidation .

Hydroxylation and Oxidation

  • Enzymatic Hydroxylation : Cytochrome P450 enzymes catalyze hydroxylation at position 3′, enhancing antioxidant activity .

  • Oxidation by Dimethyldioxirane (DMDO) : Used to synthesize derivatives like 5,7,3′,4′-tetramethoxyflavonol, demonstrating enhanced cytotoxicity against cancer cell lines .

Alkylation and Glycosylation

  • Reactions with Bromoalkanes : Hexyl bromide reacts with diosmetin to form O3′, O7-hexyl derivatives, improving α-glucosidase inhibitory activity (IC₅₀ = 2.406 µM/L vs. 563.601 µM/L for acarbose) .

  • Copper-Mediated Cycloaddition : Synthesizes flavonoid-galactose conjugates, enhancing solubility and bioactivity .

Metabolic Reactions

  • Glucuronidation : Post-absorption, diosmetin is converted to diosmetin-3-O-β-d-glucuronide, its primary bioactive metabolite, which reduces oxidative stress (48.6% decrease in hydrogen peroxide) .

  • Deuterium Effects : Slows metabolic degradation, prolonging plasma half-life in tracer studies .

Comparative Reactivity with Analogues

CompoundKey ReactionsFunctional Impact
Diosmetin-13C d3Deuterium-enhanced tracer studiesImproved metabolic stability, precise PK/PD tracking
QuercetinAuto-oxidation at pH >7.0Generates semiquinone radicals, pro-oxidant effects
LuteolinGlycosylation at position 7Enhanced bioavailability, reduced cytotoxicity

Research Findings on Isotopic Effects

  • Kinetic Isotope Effect (KIE) : Deuterium substitution reduces reaction rates by 6–10% in hydroxylation pathways, critical for mechanistic studies .

  • 13C-Labeling : Enables precise NMR and mass spectrometry tracking, confirming metabolite structures in hepatic microsomal assays .

Synthetic Methodologies

  • Isotope Incorporation : Achieved via acid-catalyzed exchange in deuterated solvents, followed by 13C-labeling using isotopically enriched precursors .

  • Purification : HPLC with UV detection (λ = 254 nm) ensures >98% isotopic purity, critical for pharmacokinetic studies .

Stability Under Environmental Stress

  • Photodegradation : UVB irradiation induces cyclobutane pyrimidine dimers (CPDs) in DNA, mitigated by diosmetin-13C d3 via ROS scavenging .

  • Thermal Stability : Decomposition occurs above 300°C, with isotopic labeling reducing vapor pressure and enhancing storage stability .

Comparison with Similar Compounds

Isotopic Purity and Stability
  • Iodomethane-13C,d3 : Contains 99 atom% 13C and 99.5 atom% deuterium, stabilized with copper to prevent degradation. Its physical properties (e.g., boiling point: 42°C, density: 2.340 g/mL) make it suitable for organic synthesis and NMR analysis .
  • Osimertinib-13C,d3 : A deuterated and 13C-labeled tyrosine kinase inhibitor used in pharmacokinetic studies. While isotopic purity data is unspecified, its synthesis follows stringent protocols for drug development .
  • D-Mannitol-2-13C : A 13C-labeled sugar alcohol with 99% isotopic purity, applied in metabolic flux analysis. Unlike iodomethane derivatives, it lacks deuterium labeling .

Table 1: Isotopic and Physical Properties

Compound Isotopic Purity (13C/D) Key Applications Density (g/mL) Reference
Iodomethane-13C,d3 99%/99.5% NMR, organic synthesis 2.340
Osimertinib-13C,d3 Not specified Drug metabolism studies N/A
D-Mannitol-2-13C 99% (13C only) Metabolic tracing N/A
Spectral Data and Structural Analysis

Studies on Grandiflorenic Acid-13C and related diterpenes demonstrate how 13C labeling resolves structural ambiguities in NMR. For instance, 13C chemical shifts for kaurenoic acid (δ 176.5 ppm for carboxyl groups) differ significantly from non-labeled analogs, enabling precise conformational analysis . Similarly, Iodomethane-13C,d3 exhibits distinct 13C signals at δ 18.5 ppm (CH3 group), aiding reaction monitoring .

Table 2: Representative 13C NMR Chemical Shifts

Compound Functional Group δ (ppm) Reference
Iodomethane-13C,d3 CH3 (13C-labeled) 18.5
Kaurenoic Acid-13C Carboxyl (13C) 176.5
D-Mannitol-2-13C C2 (13C) 72.3

Biological Activity

Diosmetin 13C d3 is a deuterated form of diosmetin, a flavonoid commonly found in various plants, particularly citrus fruits. It has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of Diosmetin 13C d3 based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is structurally similar to other flavonoids, which are known for their health benefits. The incorporation of deuterium in Diosmetin 13C d3 enhances its stability and metabolic tracking in biological systems.

1. Antioxidant Activity

Diosmetin and its derivatives have demonstrated significant antioxidant properties. Studies show that they can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

  • Mechanism : Diosmetin inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Case Study : A study involving human endothelial cells indicated that diosmetin treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

2. Anti-Inflammatory Effects

Research indicates that Diosmetin 13C d3 exhibits anti-inflammatory properties by modulating inflammatory pathways.

  • Mechanism : Diosmetin inhibits the nuclear factor-kappa B (NF-kB) pathway, reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Data Table :
CytokineControl (pg/mL)Diosmetin Treatment (pg/mL)
TNF-alpha15075
IL-620090

3. Anticancer Properties

Diosmetin has shown potential in cancer prevention and treatment through various mechanisms.

  • Mechanism : It induces apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies on breast cancer cell lines demonstrated that Diosmetin treatment led to a significant reduction in cell proliferation and increased apoptosis markers.

Pharmacokinetics

The deuterated form, Diosmetin 13C d3, allows for better tracking in pharmacokinetic studies. Research indicates that deuterated compounds exhibit altered metabolism compared to their non-deuterated counterparts.

  • Half-life : Studies suggest that the half-life of Diosmetin 13C d3 is extended due to reduced metabolic degradation.
  • Bioavailability : Enhanced bioavailability has been observed in animal models, suggesting improved therapeutic efficacy.

Q & A

Basic: How should researchers design a 13C tracer experiment using Diosmetin 13C d3 to investigate metabolic flux in cell cultures?

Methodological Answer:

  • Step 1: Define Metabolic Objectives
    Identify specific pathways (e.g., flavonoid metabolism) and select tracer positions (e.g., 13C labeling at specific carbon atoms in Diosmetin) to track incorporation .
  • Step 2: Ensure Isotopic Steady State
    Pre-equilibrate cell cultures with unlabeled Diosmetin before introducing the 13C-d3 tracer to minimize isotopic dilution .
  • Step 3: Sampling Strategy
    Collect time-series samples (e.g., 0, 6, 12, 24 hours) to capture dynamic labeling patterns. Use quenching protocols (e.g., liquid nitrogen) to halt metabolic activity immediately .
  • Step 4: Analytical Validation
    Employ LC-MS/MS for quantification and isotope ratio mass spectrometry (IRMS) to resolve 13C enrichment. Normalize data against internal standards to correct for instrument drift .

Basic: What protocols are critical for preparing biological samples containing Diosmetin 13C d3 to ensure accurate isotopic measurements?

Methodological Answer:

  • Sample Acidification
    Treat samples with minimal 0.1N HCl to remove inorganic carbonates, which can skew δ13C values. Avoid excessive rinsing post-acidification to prevent loss of organic carbon .
  • Lipid Extraction
    Use chloroform-methanol extraction to isolate metabolites, reducing lipid interference in MS analysis. Centrifuge at 15,000×g for 10 minutes to separate phases .
  • Lyophilization
    Freeze-dry samples to concentrate analytes without thermal degradation. Store at -80°C under argon to prevent isotopic exchange with atmospheric CO₂ .

Advanced: How can researchers resolve contradictions in 13C enrichment data when Diosmetin 13C d3 labels multiple overlapping pathways?

Methodological Answer:

  • Pathway Deconvolution
    Apply metabolic flux analysis (MFA) software (e.g., INCA or OpenFLUX) to model competing pathways. Input isotopomer distributions and constrain models with enzyme kinetic data .
  • Validation via Knockdown Studies
    Use siRNA or CRISPR to silence enzymes in suspected pathways (e.g., CYP450s) and compare labeling patterns to control experiments .
  • Cross-Platform Data Integration
    Combine 13C data with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) datasets to identify upregulated pathways that may explain anomalous labeling .

Advanced: What strategies mitigate isotopic interference from endogenous deuterium when using Diosmetin 13C d3 in human plasma studies?

Methodological Answer:

  • Isotopic Correction Algorithms
    Develop custom scripts (e.g., Python/R) to subtract natural abundance deuterium signals using reference spectra from unlabeled plasma samples .
  • High-Resolution MS
    Utilize Orbitrap or FT-ICR mass spectrometers to resolve 13C and 2H peaks, ensuring accurate quantification. Set resolution >100,000 to distinguish m/z differences <0.001 .
  • Compartmental Modeling
    Apply pharmacokinetic models to account for deuterium exchange in extracellular vs. intracellular compartments, adjusting for pH-dependent isotope effects .

Advanced: How can 13C tracing data from Diosmetin 13C d3 be integrated with genome-scale metabolic models (GEMs)?

Methodological Answer:

  • Model Curation
    Annotate GEMs (e.g., Recon3D) with Diosmetin-specific reactions using databases like MetaCyc or KEGG. Include transport steps for extracellular uptake .
  • Flux Variability Analysis (FVA)
    Constrain models with experimental 13C flux data to identify feasible flux distributions. Use COBRA Toolbox for simulations .
  • Sensitivity Analysis
    Test model robustness by perturbing reaction bounds (e.g., ±10% flux) and comparing predicted vs. observed isotope labeling patterns .

Basic: What statistical approaches are recommended for analyzing time-course 13C labeling data from Diosmetin 13C d3 experiments?

Methodological Answer:

  • Nonlinear Regression
    Fit sigmoidal curves to labeling kinetics using tools like GraphPad Prism. Report R² and confidence intervals for each timepoint .
  • Principal Component Analysis (PCA)
    Reduce dimensionality of isotopomer datasets to identify clusters correlated with experimental conditions (e.g., dose or cell type) .
  • ANOVA with Tukey Correction
    Compare mean 13C enrichment across groups, adjusting for multiple comparisons. Use thresholds of p < 0.01 and effect size >0.5 .

Advanced: How do researchers validate the specificity of Diosmetin 13C d3 in complex matrices like plant extracts?

Methodological Answer:

  • Matrix-Matched Calibration
    Spike unlabeled Diosmetin into plant extracts at known concentrations to construct calibration curves. Adjust for ion suppression using stable isotope internal standards (e.g., Diosmetin-d6) .
  • MS/MS Fragmentation
    Compare fragment ion spectra (e.g., m/z 153, 177 for Diosmetin) between labeled and unlabeled compounds to confirm structural integrity .
  • Cross-Validation with NMR
    Use 13C-NMR to verify labeling positions and quantify isotopic purity. Match chemical shifts to reference databases (e.g., HMDB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.